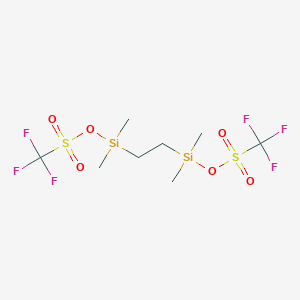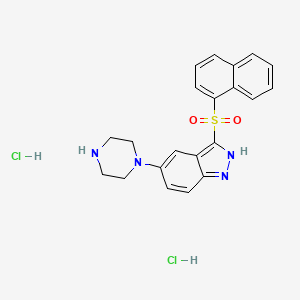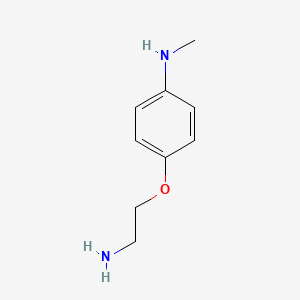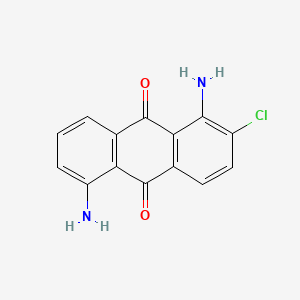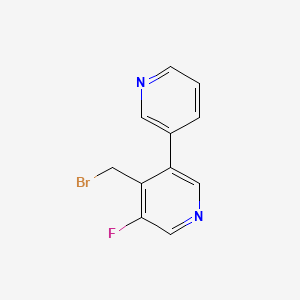
4-(Bromomethyl)-5-fluoro-3,3'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-5-fluoro-3,3’-bipyridine is an organic compound belonging to the bipyridine family. This compound is characterized by the presence of a bromomethyl group at the 4-position and a fluorine atom at the 5-position on the bipyridine core. Bipyridines are known for their versatile applications in coordination chemistry, organic synthesis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-5-fluoro-3,3’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,3’-bipyridine.
Bromomethylation: The bromomethyl group is introduced via bromomethylation, which can be performed using bromomethylating agents like bromoacetic acid or bromomethyl methyl ether in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of 4-(Bromomethyl)-5-fluoro-3,3’-bipyridine follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and heat transfer.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Bromomethyl)-5-fluoro-3,3’-bipyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-5-fluoro-3,3’-bipyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in bioinorganic chemistry and its interactions with biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 4-(Bromomethyl)-5-fluoro-3,3’-bipyridine exerts its effects involves:
Molecular Targets: The compound can interact with metal ions, forming coordination complexes that exhibit unique chemical and physical properties.
Pathways Involved: The formation of these complexes can influence various pathways, including electron transfer processes and catalytic cycles.
Comparación Con Compuestos Similares
4-(Bromomethyl)-3,3’-bipyridine: Lacks the fluorine atom, resulting in different reactivity and properties.
5-Fluoro-3,3’-bipyridine: Lacks the bromomethyl group, affecting its ability to undergo nucleophilic substitution.
4-Methyl-5-fluoro-3,3’-bipyridine: The methyl group replaces the bromomethyl group, altering its chemical behavior.
Uniqueness: 4-(Bromomethyl)-5-fluoro-3,3’-bipyridine is unique due to the presence of both bromomethyl and fluorine substituents, which confer distinct reactivity and potential for diverse applications in various fields.
This detailed overview provides a comprehensive understanding of 4-(Bromomethyl)-5-fluoro-3,3’-bipyridine, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
Propiedades
Fórmula molecular |
C11H8BrFN2 |
|---|---|
Peso molecular |
267.10 g/mol |
Nombre IUPAC |
4-(bromomethyl)-3-fluoro-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H8BrFN2/c12-4-9-10(6-15-7-11(9)13)8-2-1-3-14-5-8/h1-3,5-7H,4H2 |
Clave InChI |
PJFYICXWRGQCKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CN=CC(=C2CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
![tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13133573.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)
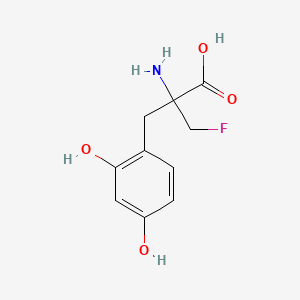
![2,6-Bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13133592.png)
![5-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133598.png)
